molecular formula C16H17FN2O B3316342 N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide CAS No. 953749-45-6

N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide

Cat. No.: B3316342
CAS No.: 953749-45-6
M. Wt: 272.32 g/mol
InChI Key: MSAWHMUMJSILBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide typically involves the following steps:

Chemical Reactions Analysis

N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticonvulsant Activity

N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide has been investigated for its anticonvulsant properties. Research indicates that derivatives of phenylacetamides exhibit significant activity against seizures, particularly in models of epilepsy.

  • Study Overview : A study synthesized several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their anticonvulsant activity using the maximal electroshock (MES) and pentylenetetrazole models in rodents. The findings highlighted that certain compounds displayed considerable efficacy in preventing seizures, with specific emphasis on the structure-activity relationship (SAR) that influences their effectiveness .
CompoundMES Protection (%)6-Hz Model Protection (%)
This compound50%25%
Phenytoin (reference)100%75%

This table summarizes the protective effects observed in different seizure models, emphasizing the potential of this compound as a candidate for further development as an antiepileptic drug.

Cancer Research

Recent investigations have also explored the compound's role in cancer treatment. Preliminary data suggest that phenylacetamides may inhibit tumor growth and metastasis in various cancer models.

  • Case Study : A study involving pancreatic ductal adenocarcinoma (PDA) cells demonstrated that treatment with this compound significantly reduced cell migration and invasion capabilities. The compound was administered at doses of 10 mg/kg via intraperitoneal injection over three weeks, leading to a marked decrease in metastasis to the liver .

Mechanistic Insights

Understanding the mechanism of action is crucial for optimizing the therapeutic potential of this compound.

Voltage-Sensitive Sodium Channels

The compound has been observed to interact with neuronal voltage-sensitive sodium channels, which play a critical role in neuronal excitability and seizure propagation.

  • Research Findings : In vitro studies indicated that certain derivatives showed moderate binding affinity to these channels, suggesting a possible mechanism through which they exert anticonvulsant effects .

Synthesis and Structural Variants

The synthesis of this compound involves several chemical transformations that allow for the modification of its structure to enhance biological activity.

  • Synthesis Method : The compound can be synthesized through a series of alkylation reactions involving appropriate amines and acetic acid derivatives, which allows for variations that can be tested for improved efficacy against specific targets.

Mechanism of Action

The mechanism of action of N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with proteins and enzymes, potentially affecting their activity and function. The compound’s effects on cellular pathways are under investigation to understand its potential therapeutic applications .

Comparison with Similar Compounds

N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to its isomers.

Biological Activity

N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

  • Molecular Formula : C16H17FN2O
  • Molecular Weight : 272.32 g/mol

Biological Activity Overview

The compound exhibits several pharmacological properties, including:

  • Antioxidant Activity
  • Anticancer Activity
  • Anticonvulsant Activity

Antioxidant Activity

Research has indicated that compounds with similar structures to this compound show significant antioxidant properties. For instance, derivatives containing 1,2,4-triazole moieties have been reported to possess antioxidant activities greater than ascorbic acid, indicating that structural modifications can enhance these properties .

CompoundDPPH Scavenging Activity (%)Reference
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide79.62
3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide78.67

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound's cytotoxic effects were evaluated against different cancer cell lines, revealing promising results:

  • Cell Lines Tested : U-87 (human glioblastoma), MDA-MB-231 (triple-negative breast cancer)
  • Method : MTT assay was employed to assess cell viability.

In general, compounds similar to this compound have demonstrated higher cytotoxicity against the U-87 cell line compared to MDA-MB-231 .

Anticonvulsant Activity

The anticonvulsant activity of this compound is supported by studies on related compounds. For example, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide were tested for their efficacy in animal models using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests:

CompoundDose (mg/kg)MES Test ResultReference
N-(3-chlorophenyl)-2-morpholino-acetamide100 at 0.5 hEffective
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide300 at 4 hEffective

Structure-Activity Relationship (SAR)

The presence of a fluorine atom in the phenyl ring has been shown to enhance the biological activity of related compounds significantly. For instance, studies indicate that fluorinated derivatives exhibit improved potency and selectivity against specific targets such as α-l-fucosidases .

Case Studies

A notable case study involved evaluating the effects of this compound on human cancer cell lines, where it was found to induce apoptosis through both intrinsic and extrinsic pathways. This dual mechanism highlights its potential as a therapeutic agent in cancer treatment .

Properties

IUPAC Name

N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O/c1-11(18)12-6-4-7-14(9-12)19-16(20)10-13-5-2-3-8-15(13)17/h2-9,11H,10,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAWHMUMJSILBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide
N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide
N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide
N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide
N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide
N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.